![molecular formula C18H21NO3 B045920 Ethyl 2-((1R,2S)-2-hydroxy-1,2-diphenylethylamino)acetate CAS No. 112835-62-8](/img/structure/B45920.png)
Ethyl 2-((1R,2S)-2-hydroxy-1,2-diphenylethylamino)acetate
Overview
Description
Ethyl 2-((1R,2S)-2-hydroxy-1,2-diphenylethylamino)acetate is a chemical compound with the molecular formula C18H21NO3 . It has a molecular weight of 299.36400 .
Physical And Chemical Properties Analysis
Ethyl 2-((1R,2S)-2-hydroxy-1,2-diphenylethylamino)acetate has a density of 1.15 g/cm3 . It has a boiling point of 436ºC . The compound has a melting point of 127-128ºC .Scientific Research Applications
Asymmetric Synthesis
This compound can be used in the asymmetric synthesis of (1R, 2S)-N-Boc-vinyl-ACCA ethyl ester . The strain CY-2, identified as Sphingomonas aquatilis, showed the highest stability and enantioselectivity and was selected as a whole cell biocatalyst for further study .
Hepatitis C Virus (HCV) NS3/4A Protease Inhibitors
(1R, 2S)-N-Boc-vinyl-ACCA ethyl ester is a key chiral intermediate in the synthesis of highly potent hepatitis C virus (HCV) NS3/4A protease inhibitors such as asunaprevir and simeprevir .
Drug Research and Development
1-amino cyclopropane-1-carboxylic acid (ACCA) and its derivatives are essential pharmacophoric units that are widely used in drug research and development .
Biologically Active Compounds
Compounds showing desirable biological activity include heterocyclic moieties such as 1,3,4-oxadiazoles . The oxadiazole molecule is composed of two nitrogen atoms and one oxygen atom, forming a five-membered heterocyclic ring .
Treatment of Various Diseases
Structures of this type have been successfully used in the treatment of various diseases in humans and animals . They exhibit antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory, and analgesic properties .
Plant Protection Agents
Compounds based on 1,3,4-oxadiazole can act as plant protection agents due to their herbicidal, insecticidal, and fungicidal activity .
Mechanism of Action
Future Directions
properties
IUPAC Name |
ethyl 2-[[(1R,2S)-2-hydroxy-1,2-diphenylethyl]amino]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-2-22-16(20)13-19-17(14-9-5-3-6-10-14)18(21)15-11-7-4-8-12-15/h3-12,17-19,21H,2,13H2,1H3/t17-,18+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEAUHTMORLZYBA-MSOLQXFVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(C1=CC=CC=C1)C(C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CN[C@H](C1=CC=CC=C1)[C@H](C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70575472 | |
Record name | Ethyl N-[(1R,2S)-2-hydroxy-1,2-diphenylethyl]glycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70575472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-((1R,2S)-2-hydroxy-1,2-diphenylethylamino)acetate | |
CAS RN |
112835-62-8 | |
Record name | Ethyl N-[(1R,2S)-2-hydroxy-1,2-diphenylethyl]glycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70575472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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